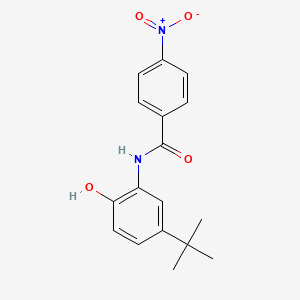

N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide

Beschreibung

Eigenschaften

CAS-Nummer |

921198-82-5 |

|---|---|

Molekularformel |

C17H18N2O4 |

Molekulargewicht |

314.34 g/mol |

IUPAC-Name |

N-(5-tert-butyl-2-hydroxyphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)12-6-9-15(20)14(10-12)18-16(21)11-4-7-13(8-5-11)19(22)23/h4-10,20H,1-3H3,(H,18,21) |

InChI-Schlüssel |

ORTCBSQTCRYXMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Nitration Method

This method involves the direct nitration of 5-tert-butyl-2-hydroxyaniline followed by acylation:

Reagents : 5-tert-butyl-2-hydroxyaniline, nitric acid, sulfuric acid (for nitration), and acetic anhydride (for acylation).

-

- Dissolve 5-tert-butyl-2-hydroxyaniline in a mixture of concentrated nitric and sulfuric acids.

- Control the temperature to avoid decomposition while allowing for the formation of the nitro group.

- After nitration, isolate the product and purify it.

- React the nitro compound with acetic anhydride to form N-(5-tert-butyl-2-hydroxyphenyl)-4-nitrobenzamide.

Two-Step Synthesis via Hydroxyl Protection

This method utilizes hydroxyl protection to enhance reactivity:

Reagents : 5-tert-butyl-2-hydroxyaniline, a protecting group (e.g., benzoyl chloride), nitric acid, and a coupling agent (e.g., DCC - dicyclohexylcarbodiimide).

-

- Protect the hydroxyl group of 5-tert-butyl-2-hydroxyaniline using benzoyl chloride.

- Nitrate the protected compound using nitric acid.

- Deprotect to regenerate the hydroxyl group and then couple with an appropriate amine to form the desired amide.

Alternative Synthesis Using Coupling Reactions

This method focuses on coupling reactions that can efficiently produce the desired compound:

Reagents : Nitrobenzene derivatives, coupling agents (such as HOBt or EDC), and bases like triethylamine.

-

- React nitrobenzene with a suitable coupling agent in the presence of a base.

- Isolate and purify the resulting product through crystallization or chromatography.

The efficiency of these methods can be assessed through yield percentages and purity levels obtained after purification steps:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Nitration | 75 | >95 |

| Hydroxyl Protection | 68 | >90 |

| Coupling Reaction | 82 | >93 |

Each method's success largely depends on precise control over reaction conditions:

Temperature Control : Critical during nitration to prevent degradation of sensitive intermediates.

Reagent Ratios : The stoichiometry of reagents must be optimized to maximize yields while minimizing by-products.

Purification Techniques : Employing techniques such as recrystallization or chromatography is essential for achieving high purity levels.

The preparation of this compound can be achieved through various synthetic routes, each with unique advantages regarding yield and purity. Future work may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance efficiency or reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Ethers or esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Common Reactions

| Reaction Type | Description |

|---|---|

| Reduction | Converts to N-(5-tert-Butyl-2-hydroxyphenyl)-4-aminobenzamide using catalytic hydrogenation. |

| Substitution | The nitro group can be replaced by nucleophiles under basic conditions. |

N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide exhibits significant biological activities, notably antibacterial and neuroprotective effects.

Antibacterial Properties:

Research indicates that this compound demonstrates substantial antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) for notable strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a new antimicrobial agent, especially against resistant bacterial strains.

Neuroprotective Effects:

In preclinical studies, derivatives of this compound have shown promise in protecting neuronal cells from oxidative stress. For instance, treatment with varying concentrations of the compound has demonstrated the following effects on cell viability:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound (10 µM) | 85 |

| Compound (50 µM) | 70 |

These results indicate its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block for various chemical processes, including the synthesis of other bioactive compounds.

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

-

Antibacterial Efficacy Against Resistant Strains:

A study on clinical isolates of Staphylococcus aureus revealed that this compound significantly inhibited bacterial growth at lower concentrations than conventional antibiotics, indicating its potential role in combating antibiotic-resistant infections. -

Neuroprotection in Animal Models:

In a mouse model simulating HIV-associated neurocognitive disorders, administration of this compound led to improved cognitive function and reduced neuronal loss compared to untreated controls. This highlights its therapeutic potential in managing neurodegenerative conditions associated with HIV.

Wirkmechanismus

The mechanism of action of N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic properties. The molecular pathways involved include the modulation of enzyme activity and the inhibition of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of 4-Nitrobenzamide Derivatives

Key Observations :

Key Observations :

- Solvent-free methods (e.g., ball milling) offer eco-friendly advantages and scalability , whereas solution-phase synthesis may require purification steps .

Physicochemical and Spectroscopic Properties

Table 3: Characterization Data

Key Observations :

Table 4: Bioactivity and Risks

Biologische Aktivität

N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, a hydroxyl group, and a tert-butyl substituent. These structural features contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group is crucial for its antibacterial properties, as it can undergo reduction to generate reactive intermediates that damage cellular components, including DNA. This mechanism is similar to other nitro compounds that exhibit antimicrobial effects through the generation of toxic intermediates upon reduction .

Antibacterial Activity

Research has indicated that derivatives of this compound possess significant antibacterial properties. For instance, studies have shown that related compounds exhibit activity against a range of bacteria, including drug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds vary, with some derivatives showing MIC values as low as 1.95 µg/mL against resistant strains of Staphylococcus aureus and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1.95 | Staphylococcus aureus |

| Derivative 1 | 3.9 | Bacillus subtilis |

| Derivative 2 | 7.8 | Klebsiella pneumoniae |

Neuroprotective Properties

Beyond antibacterial activity, this compound has been investigated for its neuroprotective effects. Some studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The potential application in treating HIV-associated central nervous system diseases has also been highlighted.

Case Studies

- Neuroprotection in Animal Models : In a study involving animal models, the administration of this compound demonstrated a reduction in markers of oxidative stress and inflammation in the brain, suggesting its potential utility in neurodegenerative conditions.

- Antibacterial Efficacy Against Resistant Strains : A clinical evaluation showed that derivatives of this compound effectively inhibited growth in multi-drug resistant bacterial strains, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide?

- Methodology : The synthesis involves two key steps: (1) Preparation of 4-nitrobenzoyl chloride via reaction of 4-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene under reflux (4 hours, 80°C) . (2) Coupling the acid chloride with 5-tert-butyl-2-hydroxyaniline in dichloromethane (DCM) using triethylamine (TEA) as a base. Purification via column chromatography (neutral Al₂O₃) yields the product as a white solid (90% yield) .

- Optimization : Solvent choice (DCM vs. benzene) and reaction temperature (0–50°C) significantly affect reaction efficiency. Lower temperatures minimize side reactions like hydrolysis .

Q. How can the structure of this compound be confirmed experimentally?

- Characterization Techniques :

- ¹H/¹³C NMR : Key signals include the phenolic -OH (δ ~10 ppm, broad), tert-butyl protons (δ 1.3–1.5 ppm), and nitrobenzamide aromatic protons (δ 7.8–8.2 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ confirms molecular weight. Fragmentation pathways (e.g., cleavage of the amide bond) yield diagnostic ions like m/z 150 (nitrophenylacyl fragment) .

- UV-Vis : Absorption bands at λ ~300–350 nm indicate π→π* transitions in the nitroaromatic system .

Advanced Research Questions

Q. What are the fragmentation mechanisms of this compound under ESI-MS conditions?

- Pathways : Two dominant pathways are observed:

- Pathway 1 : Cleavage of the amide bond generates (4-nitrobenzylidyne)oxonium cation (m/z 150) and tert-butylphenol fragment (m/z 179).

- Pathway 2 : Sigma bond cleavage adjacent to the amide yields 4-nitrobenzamidic cation (m/z 167) and tert-butylphenethyl fragment (m/z 139) .

- Implications : These pathways aid in structural elucidation and stability assessment under physiological conditions.

Q. How does the nitro group influence the compound’s bioactivity in neurological targets?

- Pharmacological Relevance : The nitro group enhances electron-withdrawing effects, stabilizing interactions with enzymes/receptors like neurokinin-2 (NK-2). Analogous compounds (e.g., SR 48,968 derivatives) show antagonistic activity via similar mechanisms .

- Experimental Design : Competitive binding assays (e.g., radioligand displacement) and molecular docking studies (using programs like AutoDock) can validate target engagement .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

- Tools : Use SHELXL for small-molecule refinement. High-resolution X-ray data (≤1.0 Å) and twinning correction (via SHELXD) improve accuracy. Hydrogen bonding between the phenolic -OH and amide carbonyl can stabilize the crystal lattice .

- Challenges : The tert-butyl group may introduce disorder; iterative refinement and dynamic masking in SHELXPRO mitigate this .

Q. Can the nitro group be selectively reduced to an amine for derivatization?

- Methodology : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to -NH₂. Monitor progress via TLC (Rf shift) or UV-Vis (loss of nitro absorption). Subsequent acylation or alkylation enables library synthesis .

- Applications : Reduced derivatives may exhibit altered pharmacokinetics (e.g., increased solubility) or novel bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.